9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a naphthalen-1-ylmethylsulfanyl group and a methyl group attached to it. The compound’s intricate structure contributes to its versatility and potential for various innovative studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with the naphthalen-1-ylmethylsulfanyl group and the methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Scientific Research Applications
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:
- 9-Methyl-2-(phenylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- 9-Methyl-2-(benzylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- 9-Methyl-2-(thiophen-2-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthalen-1-ylmethylsulfanyl group.
Properties
IUPAC Name |
9-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-6-5-11-22-17(13)20-18(21-19(22)23)24-12-15-9-4-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFXFVUVWUQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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